molecular formula C8H18O9S2 B606175 Bis-PEG3-sulfonic acid CAS No. 255831-16-4

Bis-PEG3-sulfonic acid

Cat. No.: B606175
CAS No.: 255831-16-4
M. Wt: 322.34
InChI Key: ZBAMFIBUYBWIBA-UHFFFAOYSA-N
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Description

Bis-PEG3-sulfonic acid is a polyethylene glycol-based linker containing sulfonic acid moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is widely used in various chemical and biological applications due to its ability to participate in esterification, halogenation, and displacement reactions .

Mechanism of Action

Target of Action

Bis-PEG3-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the proteins that are intended to be degraded.

Mode of Action

This compound, as a PEG-based PROTAC linker , connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound leads to their breakdown by the proteasome. This can have various molecular and cellular effects, depending on the specific function of the degraded protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy, given that it contains sulfonic acid moieties . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG3-sulfonic acid typically involves the reaction of polyethylene glycol with sulfonic acid derivativesThe reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Bis-PEG3-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Bis-PEG4-sulfonic acid
  • Bis-PEG2-sulfonic acid
  • Bis-PEG5-sulfonic acid

Comparison: Bis-PEG3-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to Bis-PEG2-sulfonic acid and Bis-PEG4-sulfonic acid, this compound offers better solubility and stability in aqueous media, making it more suitable for certain applications .

Properties

IUPAC Name

2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMFIBUYBWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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